molecular formula C2H6N2O3 B3343298 Ammonium oxamate CAS No. 516-00-7

Ammonium oxamate

Cat. No.: B3343298
CAS No.: 516-00-7
M. Wt: 106.08 g/mol
InChI Key: NGARWWRAFUCMAE-UHFFFAOYSA-N
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Description

Ammonium oxamate is a chemical compound with the formula ( \text{NH}_4\text{C}_2\text{NO}_3 ). It is the ammonium salt of oxamic acid and is known for its applications in various scientific fields. This compound is often used in research due to its ability to inhibit certain enzymes and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium oxamate can be synthesized through the reaction of oxamic acid with ammonium hydroxide. The reaction typically involves dissolving oxamic acid in water and then adding ammonium hydroxide to the solution. The mixture is then allowed to crystallize, forming this compound.

Industrial Production Methods: In an industrial setting, this compound can be produced by reacting oxalic acid with ammonium carbonate. The reaction is carried out in an aqueous environment, and the resulting solution is then evaporated to obtain the crystalline product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often in the presence of strong oxidizing agents.

    Reduction: It can also be reduced under specific conditions, although this is less common.

    Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed:

    Oxidation Products: Depending on the oxidizing agent, products can include carbon dioxide and nitrogen oxides.

    Reduction Products: Ammonium oxalate and other reduced forms of the compound.

    Substitution Products: Various substituted oxamates depending on the substituent introduced.

Scientific Research Applications

Ammonium oxamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and as a precursor for other compounds.

    Biology: Inhibits lactate dehydrogenase, making it useful in studies related to cellular metabolism and cancer research.

    Medicine: Investigated for its potential in cancer therapy due to its enzyme inhibition properties.

    Industry: Used in the preparation of other chemicals and as a stabilizer in certain industrial processes.

Mechanism of Action

Ammonium oxamate exerts its effects primarily through the inhibition of lactate dehydrogenase, an enzyme involved in the conversion of pyruvate to lactate. By inhibiting this enzyme, this compound disrupts the metabolic pathways that rely on lactate production, which can be particularly useful in cancer research where lactate production is often upregulated.

Comparison with Similar Compounds

    Ammonium oxalate: Similar in structure but differs in its applications and chemical properties.

    Oxamic acid: The parent compound of ammonium oxamate, used in similar research applications.

    N-phenyloxamate: A derivative with different solubility and stability properties.

Uniqueness: this compound is unique due to its specific inhibition of lactate dehydrogenase, which is not as pronounced in similar compounds. This makes it particularly valuable in research focused on metabolic pathways and cancer therapy.

Properties

CAS No.

516-00-7

Molecular Formula

C2H6N2O3

Molecular Weight

106.08 g/mol

IUPAC Name

azanium;oxamate

InChI

InChI=1S/C2H3NO3.H3N/c3-1(4)2(5)6;/h(H2,3,4)(H,5,6);1H3

InChI Key

NGARWWRAFUCMAE-UHFFFAOYSA-N

SMILES

C(=O)(C(=O)O)N.N

Canonical SMILES

C(=O)(C(=O)[O-])N.[NH4+]

Key on ui other cas no.

516-00-7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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